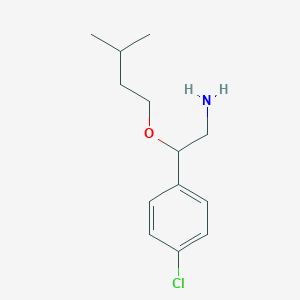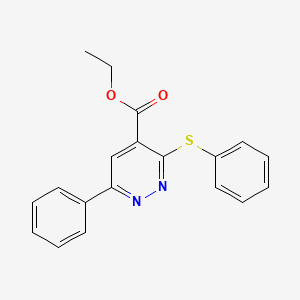
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl ester group, a phenyl group, and a phenylsulfanyl group attached to the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and an appropriate leaving group on the pyridazine ring.
Esterification: The carboxylic acid group on the pyridazine ring can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
化学反应分析
Types of Reactions
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
科学研究应用
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: Studied for its potential as a herbicide or pesticide due to its ability to interfere with plant metabolic pathways.
作用机制
The mechanism of action of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to the active sites of enzymes, thereby inhibiting their catalytic activity.
Modulate Receptors: Interact with cell surface or intracellular receptors, leading to changes in cellular signaling and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other essential cellular processes.
相似化合物的比较
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 6-phenyl-3-(methylsulfanyl)-4-pyridazinecarboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical properties and biological activities.
Ethyl 6-phenyl-3-(phenylsulfonyl)-4-pyridazinecarboxylate: Contains a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and pharmacological profile.
Ethyl 6-phenyl-3-(phenylamino)-4-pyridazinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYMFFTFQCRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
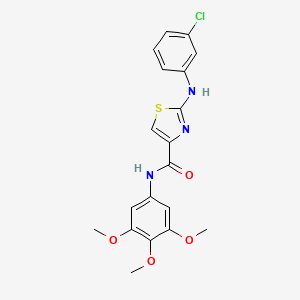
methanamine](/img/structure/B2430573.png)
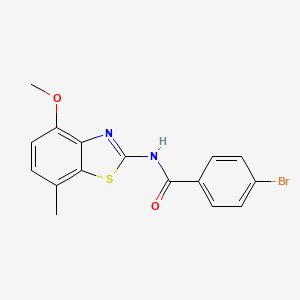
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)
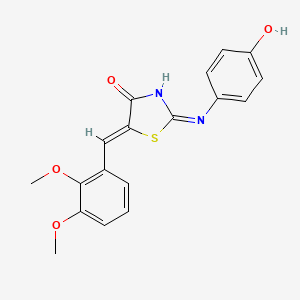
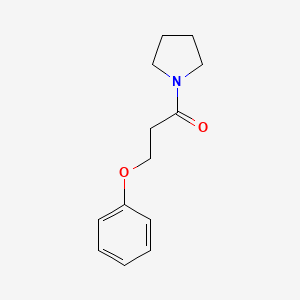
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430582.png)
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)
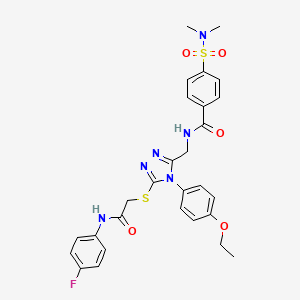

![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)
